molecular formula C7H14N2O2 B14387458 N~1~,N~1~-Dimethylpentanediamide CAS No. 89941-01-5

N~1~,N~1~-Dimethylpentanediamide

Cat. No.: B14387458
CAS No.: 89941-01-5
M. Wt: 158.20 g/mol
InChI Key: PSLBHYDGBUDCNI-UHFFFAOYSA-N
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Description

N¹,N¹-Dimethylpentanediamide is a diamide derivative featuring a pentanediamide backbone with two methyl groups substituted on one of the terminal nitrogen atoms. The compound’s structure suggests moderate polarity due to the presence of two amide groups, which enhance hydrogen-bonding capacity compared to mono-amides. This section synthesizes information from analogous compounds to infer its characteristics.

Properties

CAS No.

89941-01-5

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N',N'-dimethylpentanediamide

InChI

InChI=1S/C7H14N2O2/c1-9(2)7(11)5-3-4-6(8)10/h3-5H2,1-2H3,(H2,8,10)

InChI Key

PSLBHYDGBUDCNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCC(=O)N

Origin of Product

United States

Preparation Methods

Continuous vs. Batch Reactor Configurations

The patent highlights the superiority of continuous multistage reactors over batch systems. In a five-stage vessel reactor, feeding monomethylamine (20.97 kg/hr) and dichloroethane (1.86 kg/hr) at 90°C produced N,N′-dimethyl-1,2-ethanediamine at 90.9% yield, demonstrating scalability. For diamides, continuous flow systems could similarly enhance efficiency by maintaining precise stoichiometry and minimizing intermediate degradation.

Michael Addition and Hydrogenation: A Pathway from Acrylonitrile Derivatives

CN113620813B outlines a two-step synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA) via Michael addition of acrylonitrile to dimethylamine, followed by hydrogenation. While this process yields diamines, its principles inform diamide synthesis:

  • Michael Addition : Acrylonitrile reacts with dimethylamine to form 3-dimethylaminopropionitrile (DMAPN) at >99% selectivity.
  • Hydrogenation : DMAPN undergoes catalytic hydrogenation (Raney-Ni, 3–10 MPa, 90°C) to DMAPA, achieving 93–98% yield.

Adapting this route for diamides would require substituting acrylonitrile with a dinitrile (e.g., glutaronitrile) and modifying hydrogenation conditions to yield diamines, followed by amidation.

Hydrogenation Catalysts and Promoters

The patent emphasizes Raney-Ni catalysts paired with alkaline promoters (e.g., NaOH in ethanol), which enhance reaction rates and selectivity. For diamide synthesis, analogous promoters could facilitate nitrile-to-amine conversion, though subsequent acylation steps would necessitate acid chlorides or anhydrides.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Byproducts
Dihaloalkane-Alkylamine 1,2-Dichloroethane, Methylamine 120°C, 6 minutes, Continuous reactor 90–93% Cyclic amines (2–3%), Trialkyltriamines (4–6%)
Michael Addition-Hydrogenation Acrylonitrile, Dimethylamine Raney-Ni, 3–10 MPa, 90°C 93–98% Residual nitriles, Oligomers
Diamine Acylation N,N′-Dimethylpentanediamine, Glutaroyl chloride Schotten-Baumann, 0–5°C ~85% (theoretical) Over-acylated products, HCl

Chemical Reactions Analysis

Types of Reactions: N1,N~1~-Dimethylpentanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. The reactions are conducted in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. The conditions vary depending on the specific substitution being carried out.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry: N1,N~1~-Dimethylpentanediamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific properties, making it valuable in the development of new materials and compounds.

Biology: In biological research, N1,N~1~-Dimethylpentanediamide is studied for its potential interactions with biological molecules

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new drugs or therapeutic agents.

Industry: In industrial applications, N1,N~1~-Dimethylpentanediamide is used in the production

Comparison with Similar Compounds

N,N,N',N'-Tetramethyl-1,5-pentanediamide

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • CAS Registry Number : 500027-03-2
  • Key Features: Contains four methyl groups (two on each nitrogen atom of the pentanediamide backbone). Higher symmetry compared to N¹,N¹-Dimethylpentanediamide, likely influencing crystallinity and solubility. Applications: Potential use as a solvent or intermediate in organic synthesis due to its polar aprotic nature.

N,N,N',N'-Tetrabutylpentanediamide

  • Molecular Formula : C₂₁H₄₂N₂O₂
  • Molecular Weight : 354.58 g/mol
  • Key Features: Substituted with bulky butyl groups, increasing hydrophobicity and reducing water solubility. Likely higher boiling point compared to methyl-substituted analogs due to increased molecular weight. Applications: Suitable for non-polar solvent systems or as a phase-transfer catalyst.

N,N-Dimethylacetamide (DMAC)

  • Molecular Formula: C₄H₉NO
  • Molecular Weight : 87.12 g/mol
  • CAS Registry Number : 127-19-5
  • Key Features: A mono-amide with a single acetamide group and two methyl substituents. Boiling Point: 164.5–167.5°C . Applications: Widely used as a polar aprotic solvent in pharmaceuticals, polymers, and electronics .

N¹,N⁵-bis[4-(Diethylamino)phenyl]pentanediamide

  • Molecular Formula : C₂₅H₃₆N₄O₂
  • Molecular Weight : 424.58 g/mol
  • Key Features: Aromatic substituents introduce π-π interactions, altering electronic properties and solubility. Potential applications in dye synthesis or as a ligand in coordination chemistry.

Structural and Functional Analysis

Substituent Effects

  • Methyl vs. Butyl Groups : Methyl substituents (e.g., in N¹,N¹-Dimethylpentanediamide) enhance solubility in polar solvents compared to bulky butyl groups .

Hydrogen Bonding and Solubility

  • The dual amide groups in pentanediamides increase hydrogen-bonding capacity compared to mono-amides like DMAC, likely resulting in higher melting points and lower volatility .

Q & A

Q. How can N,N-Dimethylpentanediamide be integrated into polymeric materials for biomedical applications?

  • Methodological Answer : Co-polymerize with biocompatible monomers (e.g., PEG-diacrylate) via free-radical initiation. Assess mechanical properties via tensile testing and biocompatibility via in vitro cell viability assays (e.g., MTT assay). Use small-angle X-ray scattering (SAXS) to characterize nanoscale morphology and confirm amide group integration .

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